molecular formula C9H8FNO2 B14808908 4-Cyclopropoxy-6-fluoronicotinaldehyde

4-Cyclopropoxy-6-fluoronicotinaldehyde

Cat. No.: B14808908
M. Wt: 181.16 g/mol
InChI Key: FMAWRQZTQFIFIY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-fluoronicotinaldehyde (CAS: 114077-82-6) is a substituted nicotinaldehyde derivative featuring a cyclopropoxy group at the 4-position and a fluorine atom at the 6-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to its unique electronic and steric properties. The aldehyde functional group at the 3-position makes it a versatile intermediate for synthesizing heterocyclic compounds, such as imines, hydrazones, and Schiff bases, which are pivotal in drug discovery pipelines .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyloxy-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-9-3-8(13-7-1-2-7)6(5-12)4-11-9/h3-5,7H,1-2H2

InChI Key

FMAWRQZTQFIFIY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2C=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-6-fluoronicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the rapid synthesis of fluorine-18 labeled prosthetic groups using the ‘Radio-fluorination on the Sep-Pak’ method . This method involves passing a quaternary ammonium triflate precursor through a fluorine-18 trapped Sep-Pak, followed by conjugation with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: 4-Cyclopropoxy-6-fluoronicotinic acid.

    Reduction: 4-Cyclopropoxy-6-fluoronicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropoxy-6-fluoronicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, fluorinated compounds are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Similarity Analysis

The structural analogs of 4-Cyclopropoxy-6-fluoronicotinaldehyde are primarily distinguished by substituent type, position, and electronic effects. Key analogs and their similarity scores (based on molecular descriptors) are summarized below:

Compound Name Substituents (Position) CAS Number Similarity Score
4-Chloro-6-fluoronicotinaldehyde Cl (4), F (6) 1232432-20-0 0.82
4-Chloro-2-fluoronicotinaldehyde Cl (4), F (2) 884004-48-2 0.78
2-Amino-4-chloronicotinaldehyde NH₂ (2), Cl (4) 1060811-62-2 0.89
4-Fluoro-6-methoxynicotinaldehyde F (4), OCH₃ (6) 134031-24-6 0.84

Notes: Similarity scores (0–1 scale) are derived from molecular fingerprint comparisons, emphasizing functional group alignment and ring substitution patterns .

Substituent Effects on Physicochemical Properties

4-Chloro-6-fluoronicotinaldehyde (0.82 similarity): The chloro group at position 4 introduces stronger electron-withdrawing effects compared to the cyclopropoxy group in the target compound. Chlorine’s smaller size vs. cyclopropoxy may improve solubility in polar solvents but reduce lipid membrane permeability .

2-Amino-4-chloronicotinaldehyde (0.89 similarity): The amino group at position 2 increases electron density via resonance, contrasting with the electron-withdrawing fluorine at position 6 in the target compound. This analog’s basic amino group could facilitate salt formation, improving aqueous solubility but requiring pH-sensitive handling .

4-Fluoro-6-methoxynicotinaldehyde (0.84 similarity) :

  • Methoxy at position 6 provides moderate electron-donating effects, opposing the fluorine’s electron-withdrawing nature in the target compound.
  • The methoxy group’s larger steric profile compared to fluorine may hinder interactions in tight binding pockets of biological targets .

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